

A Technical Guide to Quantum Chemical Calculations for 2,4-Diisopropylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of **2,4-diisopropylphenol**. As a structural isomer of the widely used anesthetic Propofol (2,6-diisopropylphenol), understanding its molecular characteristics is crucial for structure-activity relationship (SAR) studies, antioxidant research, and drug development.[1][2] While specific computational studies on **2,4-diisopropylphenol** are not as prevalent as for its 2,6-isomer, this guide outlines established theoretical protocols based on analogous phenolic compounds, offering a robust framework for future research.[1][3]

Computational chemistry provides powerful insights into molecular structure and stability that can be challenging to obtain through experimental methods alone.[1] Techniques such as Density Functional Theory (DFT) are instrumental in predicting geometries, vibrational spectra, and electronic properties, which are critical for understanding a molecule's behavior and potential biological activity.[4][5][6]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost.



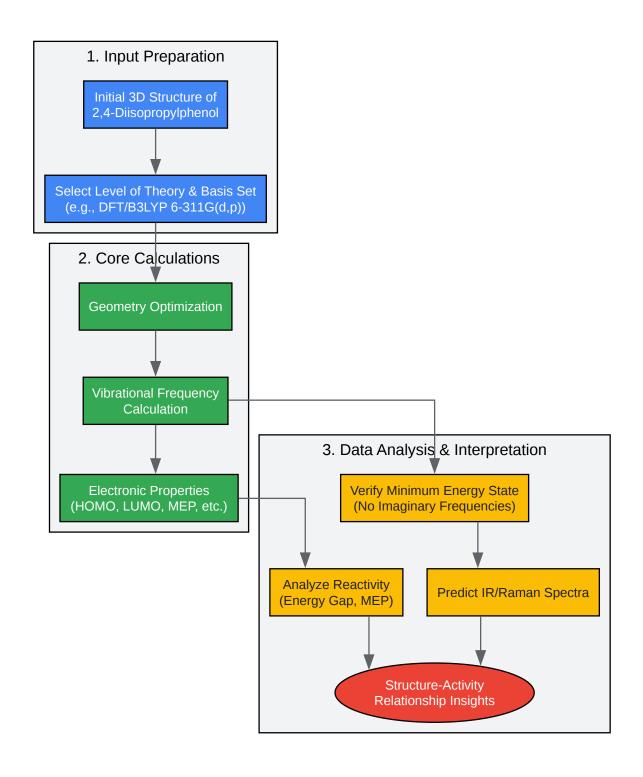




For phenolic compounds, DFT, particularly with hybrid functionals like B3LYP, has proven effective in calculating optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.[5][6] These calculations provide a theoretical foundation for interpreting experimental data and predicting chemical reactivity.

The general workflow for performing quantum chemical calculations on a molecule like **2,4-diisopropylphenol** involves several key steps, from initial structure preparation to the analysis of complex electronic properties.





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Caption: Computational workflow for **2,4-diisopropylphenol** analysis.

Detailed Computational Protocol



This section outlines a detailed protocol for performing quantum chemical calculations on **2,4-diisopropylphenol**, based on methodologies successfully applied to similar phenolic molecules.[5][7][8]

2.1. Software and Hardware

- Software: Gaussian 16 or Gaussian 09 program package is recommended.[5][9] GaussView
 6.0 or similar software can be used for molecular visualization and setup.[8]
- Hardware: A high-performance computing (HPC) cluster is advisable for timely completion of calculations, especially for frequency analysis and complex property predictions.

2.2. Step-by-Step Methodology

- Initial Structure Generation:
 - Construct the 3D molecular structure of 2,4-diisopropylphenol (CAS: 2934-05-6) using a molecular builder.[10]
 - Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.
- Geometry Optimization:
 - Perform a full geometry optimization without constraints.
 - Recommended Method: Density Functional Theory (DFT).
 - Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
 - Basis Set: 6-311G(d,p) or a more extensive set like 6-311++G(d,p) for higher accuracy,
 especially if hydrogen bonding or weak interactions are of interest.[4][6]
 - The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation.
- Vibrational Frequency Calculation:



• Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311G(d,p)).

Purpose:

- To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.
- To predict the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[3]
- To obtain thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
- Electronic Property Analysis:
 - From the results of the optimized structure, the following key electronic properties can be analyzed:
 - Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
 - Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[6] This is particularly useful for understanding intermolecular interactions.
 - Mulliken Population Analysis: Calculate atomic charges to understand the charge distribution within the molecule.[7]

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be organized into clear tables for analysis and comparison with experimental values or other calculated compounds.

Table 1: Optimized Geometrical Parameters (Note: The values below are placeholders to illustrate data structure.)



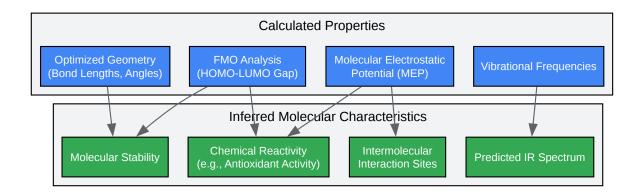
| Parameter | Atoms Involved | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Calculated Dihedral Angle (°) |
|----------------|-------------------|----------------------------------|------------------------------|-------------------------------------|
| Bond Length | C-O | Value | - | - |
| Bond Length | О-Н | Value | - | - |
| Bond Angle | C-C-O | Value | Value | - |
| Dihedral Angle | C-C-O-H | Value | Value | Value |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value | Units |
|----------------------|------------------|----------|
| Energy of HOMO | Value | eV |
| Energy of LUMO | Value | eV |
| HOMO-LUMO Energy Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Gibbs Free Energy | Value | Hartrees |
| Enthalpy | Value | Hartrees |

The relationship between these calculated properties provides a deeper understanding of the molecule's potential behavior. For instance, the MEP can highlight the acidic nature of the phenolic proton, while the HOMO-LUMO gap can be correlated with the molecule's antioxidant capacity.





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